
4-Bromopyridazin-3(2h)-one
Overview
Description
4-Bromopyridazin-3(2H)-one (C₄H₃BrN₂O, CAS 22626-56-8) is a brominated derivative of pyridazin-3(2H)-one, a six-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. Pyridazinones are widely studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, though specific data for this compound remains under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridazin-3(2H)-one can be achieved through several methods. One common approach involves the bromination of pyridazin-3(2H)-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution at the fourth position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3,6-dibromo-2-pyridone with hydrazine can yield this compound through an intramolecular cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the third position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or transition metals may be employed to facilitate cyclization.
Major Products Formed
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidized or reduced derivatives of this compound.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry
4-Bromopyridazin-3(2H)-one has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. The compound's structural features allow for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridazin derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Material Science
The compound is also utilized in the synthesis of novel materials, particularly in the development of polymers and coatings with enhanced properties.
Applications in Synthesis
- Polymer Chemistry : this compound is used as a monomer in the synthesis of functionalized polymers. These polymers exhibit improved thermal stability and mechanical properties, making them suitable for various industrial applications .
- Coating Technologies : Its derivatives have been incorporated into coating formulations to enhance corrosion resistance and durability. Studies indicate that coatings containing these compounds show superior performance compared to traditional coatings .
Agricultural Chemistry
In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide due to its biological activity against pests and weeds.
Research Findings
- Pesticidal Activity : Experimental data suggest that this compound exhibits insecticidal properties against common agricultural pests. Field trials demonstrated effective pest control with minimal toxicity to beneficial insects .
- Herbicidal Potential : The compound has shown promise as a herbicide, inhibiting the growth of certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial Agent | Significant activity against bacteria |
Anticancer Agent | Induces apoptosis in cancer cell lines | |
Material Science | Polymer Synthesis | Improved thermal stability and mechanical properties |
Coating Technologies | Enhanced corrosion resistance | |
Agricultural Chemistry | Pesticide | Effective control of agricultural pests |
Herbicide | Selective growth inhibition of weeds |
Mechanism of Action
The mechanism of action of 4-Bromopyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3(2H)-one Derivatives
6-Chloro-4-methylpyridazin-3(2H)-one (C₅H₅ClN₂O)
- Substituents : Chlorine at position 6 and methyl at position 3.
- Properties : The chloro group enhances electrophilic substitution reactivity, while the methyl group increases lipophilicity. This compound is utilized in research applications, particularly in synthetic organic chemistry for further functionalization .
5-Chloro-6-phenylpyridazin-3(2H)-one (C₁₀H₇ClN₂O)
- Substituents : Chlorine at position 5 and phenyl at position 5.
- Synthesis: Prepared via alkylation of the parent pyridazinone using halides and potassium carbonate in acetone .
- Comparison : The phenyl group introduces π-π stacking capabilities, which may enhance binding to aromatic biological targets compared to the bromine-substituted analog.
Fused-Ring Heterocycles
Phthalazin-1(2H)-one (C₈H₆N₂O)
- Structure: A fused bicyclic system with a pyridazinone core and a benzene ring.
- Properties : Exhibits antifungal and anticancer activities. Intermolecular NH⋯O hydrogen bonds form 1D chains, while π-π interactions stabilize crystal packing .
4-Ethyl-3-phenylisoquinolin-1(2H)-one (C₁₇H₁₅NO)
- Structure: A fused isoquinolinone with ethyl and phenyl substituents.
- Crystallography: Monoclinic crystal system with a β angle of 100.171°, stabilized by weak non-covalent interactions. No reported biological data .
- Comparison: The isoquinolinone scaffold offers a larger hydrophobic surface, which may improve membrane permeability relative to pyridazinones.
Structural and Functional Analysis
Substituent Effects
- Bromine vs. Chlorine/Methyl: Bromine’s higher electronegativity and van der Waals radius (1.85 Å vs.
- Positional Isomerism : Substituents at positions 4 (4-Bromo) vs. 5/6 (5-Chloro-6-phenyl) alter electronic distribution, affecting reactivity in cross-coupling reactions or hydrogen-bonding capacity .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Pyridazinones typically form C-H⋯O or NH⋯O hydrogen bonds. For example, phthalazin-1(2H)-one forms 1D chains via NH⋯O interactions, while 4-ethyl-3-phenylisoquinolin-1(2H)-one exhibits C-H⋯π stacking .
- Impact of Bromine : The bromine atom in 4-Bromopyridazin-3(2H)-one may disrupt planar stacking due to its bulk, reducing crystal stability compared to smaller substituents.
Biological Activity
4-Bromopyridazin-3(2H)-one is a heterocyclic organic compound that has garnered attention due to its unique structural features, including a bromine atom at the fourth position and a keto group at the third position of the pyridazine ring. These features contribute to its diverse biological activities and potential applications in medicinal chemistry and material science.
The compound's structure allows for various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: The keto group can participate in redox reactions, leading to different derivatives.
- Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.
This compound interacts with multiple biological targets, primarily through:
- Binding to Proteins: It modulates the activity of target proteins by binding to them, influencing various biochemical pathways.
- Involvement in Biochemical Pathways: This compound is implicated in numerous pathways due to its versatile interactions.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study synthesized new pyridazin derivatives that demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism involved binding to specific targets within cancer cells, disrupting their growth signaling pathways .
Antagonistic Effects on NPBWR1
A notable study identified a derivative of this compound as an antagonist of the neuropeptide B/W receptor 1 (NPBWR1). This compound exhibited submicromolar antagonist activity, suggesting potential therapeutic applications in treating conditions like inflammatory pain and metabolic disorders .
Analgesic Properties
In vivo studies have shown that compounds related to this compound can produce analgesic effects in models of inflammatory pain. This effect is believed to be mediated through central nervous system pathways, indicating its potential for pain management therapies .
Case Studies
- High-Throughput Screening (HTS) Study : A library screening identified a pyridazin derivative with micromolar activity against NPBWR1. Further modifications led to compounds with enhanced selectivity and potency, showcasing the compound's potential as a pharmacological tool .
- Anticancer Studies : A series of new coumarin-containing compounds derived from this compound were subjected to molecular modeling studies. These studies revealed their binding modes and suggested mechanisms for their antiproliferative activity against cancer cells .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-Bromopyridazin-3(2H)-one to minimize by-products?
- Methodological Answer : Focus on reaction stoichiometry, solvent selection (polar aprotic solvents like DMF or acetonitrile), and temperature control. For bromination reactions, use N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the target compound from by-products. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals by comparing with analogous pyridazinone derivatives. For example, the deshielded proton adjacent to the bromine atom typically appears at δ 8.2–8.5 ppm.
- IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and isotopic patterns (Br exhibits 1:1 M/M+2 ratio).
- Conflict Resolution : Cross-validate data with computational methods (e.g., DFT-calculated NMR chemical shifts) or alternative techniques like X-ray crystallography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Structure Analysis : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO). The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity for Suzuki-Miyaura couplings.
- Transition State Modeling : Identify activation barriers for bromine displacement using M06-2X/def2-TZVP. Compare with experimental yields to validate computational predictions.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to refine reaction energy profiles .
Q. What strategies are recommended for analyzing contradictory results in the catalytic activity of this compound derivatives?
- Methodological Answer :
- Control Experiments : Verify catalyst loading, substrate scope, and reaction conditions (e.g., oxygen/moisture sensitivity).
- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., impurity levels in starting materials).
- Peer Validation : Collaborate with independent labs to reproduce results. Use platforms like Zenodo to share raw data (spectra, crystallographic files) for transparency .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what are common pitfalls?
- Methodological Answer :
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (110 K) to minimize thermal motion. For triclinic systems (space group P1), refine unit cell parameters (e.g., a = 9.7728 Å, β = 96.380°) using SHELXL.
- Challenges : Address disorder in bromine substituents or solvent molecules via occupancy refinement. Validate hydrogen bonding networks (e.g., N-H···O interactions) against DFT-optimized geometries.
- Validation Tools : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .
Properties
IUPAC Name |
5-bromo-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYNQXIQNWYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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